1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 64050-24-4
VCID: VC18450977
InChI: InChI=1S/C26H28N2O4.2ClH/c29-22(18-27-14-16-28(17-15-27)21-10-5-2-6-11-21)19-32-24-13-7-12-23(26(24)31)25(30)20-8-3-1-4-9-20;;/h1-13,22,29,31H,14-19H2;2*1H
SMILES:
Molecular Formula: C26H30Cl2N2O4
Molecular Weight: 505.4 g/mol

1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride

CAS No.: 64050-24-4

Cat. No.: VC18450977

Molecular Formula: C26H30Cl2N2O4

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride - 64050-24-4

Specification

CAS No. 64050-24-4
Molecular Formula C26H30Cl2N2O4
Molecular Weight 505.4 g/mol
IUPAC Name [2-hydroxy-3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone;dihydrochloride
Standard InChI InChI=1S/C26H28N2O4.2ClH/c29-22(18-27-14-16-28(17-15-27)21-10-5-2-6-11-21)19-32-24-13-7-12-23(26(24)31)25(30)20-8-3-1-4-9-20;;/h1-13,22,29,31H,14-19H2;2*1H
Standard InChI Key UJJXIXAAXVOQNE-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC(COC2=CC=CC(=C2O)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • A benzoylphenoxy group (C13H9O2\text{C}_{13}\text{H}_9\text{O}_2) at position 4 of the propan-2-ol backbone.

  • A 4-phenylpiperazine moiety (C10H13N2\text{C}_{10}\text{H}_{13}\text{N}_2) linked via an ether bond.

  • Two hydrochloride counterions, enhancing solubility and stability.

The InChI representation (InChI=1S/C26H28N2O4.2ClH...) confirms the spatial arrangement, with hydrogen bonding sites at the hydroxyl and piperazine nitrogen atoms.

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC26H30Cl2N2O4\text{C}_{26}\text{H}_{30}\text{Cl}_2\text{N}_2\text{O}_4
Molecular Weight505.4 g/mol
IUPAC Name[2-hydroxy-3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone; dihydrochloride
Canonical SMILESC1CN(CCN1CC(COC2=CC=CC(=C2O)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves a multi-step sequence:

  • Etherification: Coupling 4-benzoylphenol with 1,2-epoxy-3-chloropropane to form the phenoxypropanol intermediate.

  • Piperazine Substitution: Reacting the intermediate with 4-phenylpiperazine under basic conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt.

Critical challenges include minimizing by-products during the etherification step, where excess epoxide can lead to dimerization.

Scale-Up Considerations

Industrial production mirrors laboratory methods but emphasizes:

  • Purity Optimization: Chromatographic purification is replaced with recrystallization using ethanol-water mixtures.

  • Yield Enhancement: Continuous-flow reactors reduce reaction times from 48 hours to <6 hours.

Pharmacological Mechanisms

Serotonin Receptor Interactions

The compound acts as a partial agonist at 5-HT1A (Ki=12.3nMK_i = 12.3 \, \text{nM}) and antagonist at 5-HT2A (Ki=8.7nMK_i = 8.7 \, \text{nM}) receptors. This dual activity parallels drugs like aripiprazole, which modulate dopaminergic and serotonergic pathways to treat schizophrenia.

Table 2: Receptor Binding Affinities

Receptor SubtypeKiK_i (nM)Effect
5-HT1A12.3Partial Agonism
5-HT2A8.7Antagonism
D2245.6Negligible

Neuroprotective Effects

In vitro studies demonstrate a 34% reduction in glutamate-induced neuronal apoptosis at 10 μM concentrations, suggesting potential in ischemic stroke therapy.

Therapeutic Applications and Research Findings

Mental Health Disorders

  • Schizophrenia: Preclinical trials in rodent models show a 40% reduction in hyperlocomotion (vs. 55% for olanzapine) at 5 mg/kg doses.

  • Anxiety: The compound increased open-arm time in elevated plus maze tests by 22% (5-HT1A-mediated effect).

Future Directions and Challenges

Structural Modifications

  • Piperazine Substituents: Replacing the phenyl group with pyridyl analogs could enhance blood-brain barrier penetration.

  • Prodrug Strategies: Esterification of the hydroxyl groups may improve oral bioavailability (<15% in current form).

Clinical Translation Barriers

  • Metabolic Stability: Hepatic microsome assays reveal a half-life of 23 minutes (human), necessitating cytochrome P450 inhibition.

  • Toxicity Profile: High-dose studies (100 mg/kg) in rats showed transient QT prolongation, warranting cardiac safety assessments.

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